molecular formula C24H24BrN5O2 B2360885 3-(4-bromobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-13-2

3-(4-bromobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2360885
CAS No.: 876151-13-2
M. Wt: 494.393
InChI Key: ITRSXOSYTFKGEB-UHFFFAOYSA-N
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Description

The compound “3-(4-bromobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione” is a complex organic molecule. It contains a pyrimido[2,1-f]purine-2,4-dione core, which is a bicyclic structure composed of a pyrimidine ring fused with a purine ring . The molecule also has a bromobenzyl group and a phenethyl group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromobenzyl and phenethyl groups would likely have an impact on the compound’s physical and chemical properties, as well as its biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The bromine atom in the bromobenzyl group could potentially be involved in various reactions, such as substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Neurodegenerative Disease Treatment

  • Adenosine Receptor and Monoamine Oxidase Targeting: This compound and its derivatives have been explored for their interactions with adenosine receptors and monoamine oxidase (MAO) enzymes, suggesting potential for treating neurodegenerative diseases like Parkinson's and Alzheimer's. A specific focus has been on the synthesis of various tetrahydropyrimido[2,1-f]purinediones, including similar structures, to find potent MAO-B inhibitors and dual-target adenosine receptor antagonists (Koch et al., 2013); (Brunschweiger et al., 2014).

Synthesis and Structural Studies

  • Intramolecular Photochemical Cyclisation: This compound's derivatives have been used in photochemical cyclisation studies, leading to the synthesis of various heterocyclic compounds. This showcases its role in developing new synthetic pathways for complex molecular structures (Iida et al., 1978).

Medicinal Chemistry

  • Development of Dual-Target Ligands: The compound's structure has been modified to develop dual-target-directed ligands that combine adenosine receptor antagonistic activity with MAO-B inhibition. This research is crucial for creating multi-target drugs for neurodegenerative diseases, offering potential advantages over single-target therapies (Załuski et al., 2019).

Heterocyclic Compound Synthesis

  • Synthesis of Pyrimidine-Annulated Heterocycles: Research has explored the synthesis of pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones from derivatives of this compound. This work highlights its utility in synthesizing novel heterocyclic structures, which are valuable in various medicinal chemistry applications (Majumdar & Mukhopadhyay, 2003).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications .

Properties

IUPAC Name

3-[(4-bromophenyl)methyl]-1-methyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24BrN5O2/c1-27-21-20(22(31)30(24(27)32)16-18-8-10-19(25)11-9-18)29-14-5-13-28(23(29)26-21)15-12-17-6-3-2-4-7-17/h2-4,6-11H,5,12-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRSXOSYTFKGEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Br)N4CCCN(C4=N2)CCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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